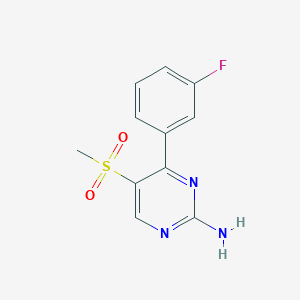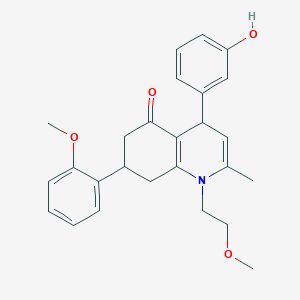
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxyphenyl)-1-(2-Methoxyethyl)-7-(2-Methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Hydroxyphenyl-, Methoxyethyl- und Methoxyphenylgruppen umfasst.
Vorbereitungsmethoden
Die Synthese von 4-(3-Hydroxyphenyl)-1-(2-Methoxyethyl)-7-(2-Methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-on umfasst in der Regel mehrere Schritte, darunter die Bildung des Chinolinkernes und die anschließende Funktionalisierung der Hydroxyphenyl- und Methoxyphenylgruppen. Übliche Syntheserouten können umfassen:
Bildung des Chinolinkernes: Dies kann durch eine Povarov-Reaktion erreicht werden, die die Kondensation eines Anilin-Derivats mit einem Aldehyd und einem Alken umfasst.
Funktionalisierung: Die Hydroxyphenyl- und Methoxyphenylgruppen können durch elektrophile aromatische Substitutionsreaktionen eingeführt werden.
Industrielle Produktion: Industrielle Verfahren können die Verwendung von Durchflussreaktoren zur Optimierung der Reaktionsbedingungen und zur Steigerung der Ausbeute umfassen.
Analyse Chemischer Reaktionen
4-(3-Hydroxyphenyl)-1-(2-Methoxyethyl)-7-(2-Methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Der Chinolinkern kann reduziert werden, um Tetrahydrochinolin-Derivate zu bilden.
Substitution: Die Methoxygruppen können durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen: Reagenzien wie Kaliumpermanganat für die Oxidation, Natriumborhydrid für die Reduktion und Alkylhalogenide für die Substitution werden üblicherweise verwendet.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Chinone, Tetrahydrochinolin-Derivate und verschiedene substituierte Chinolinverbindungen.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxyphenyl)-1-(2-Methoxyethyl)-7-(2-Methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Es wird auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten untersucht, darunter Krebs und neurodegenerative Erkrankungen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(3-Hydroxyphenyl)-1-(2-Methoxyethyl)-7-(2-Methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Zum Beispiel:
Molekulare Zielstrukturen: Es kann mit Enzymen wie Kinasen und Phosphatasen interagieren und deren Aktivität modulieren.
Beteiligte Signalwege: Es kann Signalwege beeinflussen, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes such as kinases and phosphatases, modulating their activity.
Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4-(3-Hydroxyphenyl)-1-(2-Methoxyethyl)-7-(2-Methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5(1H)-on durch seine einzigartige Kombination von funktionellen Gruppen und seine potenziellen Anwendungen aus. Ähnliche Verbindungen umfassen:
Chinolin-Derivate: Verbindungen wie 2-Methylchinolin und 4-Hydroxychinolin.
Phenyl-substituiertes Chinolin: Verbindungen wie 4-Phenylchinolin und 7-Methoxychinolin.
Tetrahydrochinolin-Derivate: Verbindungen wie 1,2,3,4-Tetrahydrochinolin und 6-Methoxy-1,2,3,4-Tetrahydrochinolin.
Eigenschaften
Molekularformel |
C26H29NO4 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
4-(3-hydroxyphenyl)-1-(2-methoxyethyl)-7-(2-methoxyphenyl)-2-methyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C26H29NO4/c1-17-13-22(18-7-6-8-20(28)14-18)26-23(27(17)11-12-30-2)15-19(16-24(26)29)21-9-4-5-10-25(21)31-3/h4-10,13-14,19,22,28H,11-12,15-16H2,1-3H3 |
InChI-Schlüssel |
BHOHSEFLOIUQCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C2=C(N1CCOC)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


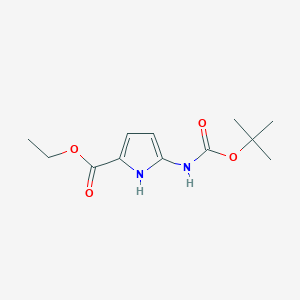
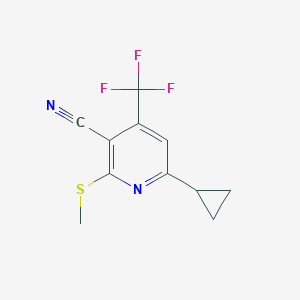
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)


![6-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11769569.png)
![6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B11769578.png)
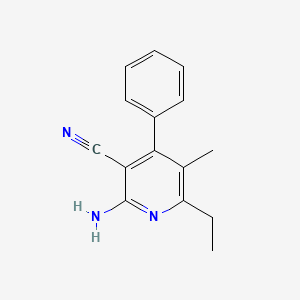
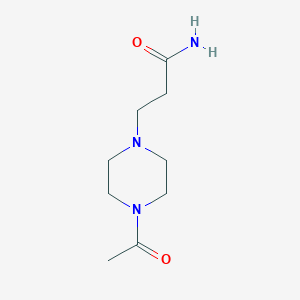
![2-(Trifluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11769606.png)

![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)

